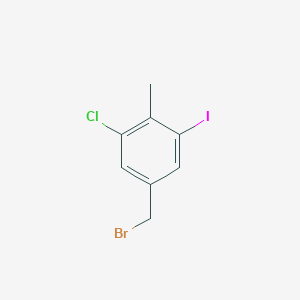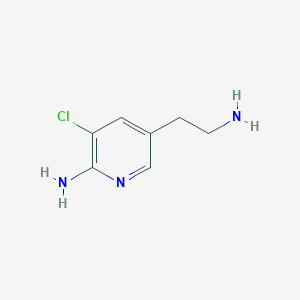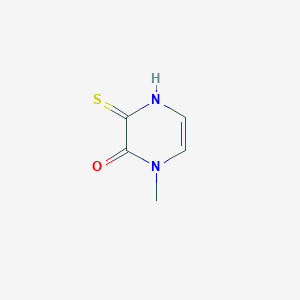![molecular formula C16H20N5NaO10 B13893381 Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)
Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that belongs to the class of pyrimidine 2’,3’-dideoxyribonucleosides This compound is notable for its unique structure, which includes an azido group, a pyrimidine ring, and multiple hydroxyl groups
准备方法
The synthesis of Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps. One common method includes the conversion of a precursor compound through diazotization followed by azidation using sodium azide as a precursor of the azide ion . This process requires precise control of reaction conditions, including temperature and pH, to ensure the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group under appropriate conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocycles and as a precursor for more complex organic molecules.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.
Medicine: It has potential antiviral properties and can be used in the development of antiviral drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with molecular targets such as enzymes and nucleic acids. The azido group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of nucleic acid function . This mechanism is particularly relevant in its antiviral activity, where it can inhibit viral replication by targeting viral enzymes.
相似化合物的比较
Similar compounds include other pyrimidine nucleosides and nucleotides, such as zidovudine monophosphate and zidovudine diphosphate . Compared to these compounds, Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C16H20N5NaO10 |
|---|---|
分子量 |
465.35 g/mol |
IUPAC 名称 |
sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1 |
InChI 键 |
ANFPIJBVCFGZOF-UHFFFAOYSA-M |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)



![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)


![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)


